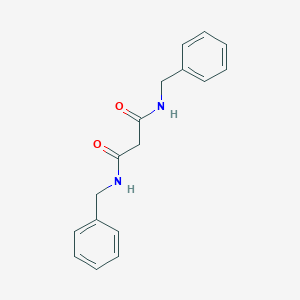

N,N'-dibenzylpropanediamide

Description

The Role of Amide Functionalities in Molecular Design and Supramolecular Architectures

The amide functional group is a cornerstone of molecular design, playing a pivotal role in the structure and function of a vast array of chemical and biological systems. rsc.org Its significance stems from its unique electronic and geometric properties. The resonance delocalization of the nitrogen lone pair into the carbonyl group imparts partial double bond character to the C-N bond, resulting in a planar and rigid amide linkage. utexas.edu This planarity is a key factor in determining the three-dimensional structure of molecules, from simple organic compounds to complex proteins.

A defining characteristic of primary and secondary amides is their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen). utexas.edu This dual hydrogen-bonding capability is fundamental to the formation of predictable and stable intermolecular interactions, which are the basis of supramolecular chemistry. ub.edumdpi.com These non-covalent interactions, including hydrogen bonding and π-π stacking, govern the self-assembly of molecules into well-defined, higher-order structures such as sheets, ribbons, and helices. usherbrooke.cacore.ac.ukqub.ac.uk The directionality and strength of these hydrogen bonds can be fine-tuned through chemical modification, allowing for the rational design of materials with specific properties. usherbrooke.ca

In the realm of crystal engineering, the predictable hydrogen-bonding patterns of amides are exploited to control the packing of molecules in the solid state, leading to the design of crystals with desired physical and chemical properties. rsc.orgusherbrooke.ca Furthermore, the amide bond's inherent stability towards hydrolysis, approximately 100 times greater than that of an ester, makes it a robust linker in various applications. utexas.edu

N,N'-Dibenzylpropanediamide as a Model Compound in Fundamental and Applied Chemistry

This compound, also known as N,N'-dibenzylmalonamide, serves as an illustrative model for studying the principles of molecular recognition and self-assembly. nih.govchemicalbook.com Its structure incorporates the key features of the amide functionality within a simple, symmetrical framework. The presence of two amide groups allows for the formation of extended hydrogen-bonding networks, while the benzyl (B1604629) groups can participate in π-π stacking interactions, further influencing the supramolecular architecture.

While comprehensive studies focusing solely on this compound as a model compound are not abundant, its utility is demonstrated in its incorporation into more complex systems. For instance, it has been used as a precursor in the synthesis of functionalized fullerene derivatives. ucy.ac.cy In one study, N,N'-dibenzylmalonamide was utilized in a synthetic route to create fullerene compounds designed for specific applications, highlighting its role as a building block in materials science. ucy.ac.cy

The fundamental interactions observed in simpler amide-containing molecules provide a basis for understanding the behavior of this compound. The interplay between N-H···O=C hydrogen bonds and aromatic interactions of the benzyl rings dictates its solid-state structure and its behavior in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O₂ | chemicalbook.com |

| Molecular Weight | 282.34 g/mol | chemicalbook.com |

| CAS Number | 10255-99-9 | chemicalbook.com |

| Synonyms | N,N'-Dibenzylmalonamide | nih.govchemicalbook.com |

Current Research Landscape and Future Trajectories for this compound

The current research involving this compound and related diamide (B1670390) structures is situated within the broader context of supramolecular chemistry and materials science. A significant area of interest is the development of low molecular weight gelators (LMWGs), where molecules self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to gel formation. nih.govnih.gov The hydrogen-bonding capabilities of diamides like this compound make them promising candidates for the design of new gelators with tunable properties for applications in areas such as drug delivery and tissue engineering. mdpi.com

Future research is likely to focus on several key areas:

Crystal Engineering: The predictable hydrogen-bonding patterns of this compound can be further exploited to design co-crystals with specific functionalities. rsc.orgusherbrooke.ca By co-crystallizing it with other molecules, it may be possible to create materials with novel optical, electronic, or pharmaceutical properties.

Supramolecular Polymers: The ability of this compound to form extended hydrogen-bonded chains makes it a potential monomer for the construction of supramolecular polymers. nih.gov These materials, held together by non-covalent interactions, can exhibit interesting properties such as self-healing and responsiveness to external stimuli.

Functional Materials: By modifying the benzyl groups or the propanediamide backbone, it is possible to introduce new functionalities into the molecule. This could lead to the development of new sensors, catalysts, or responsive materials based on the this compound scaffold. For example, its use in creating functionalized fullerenes points towards its potential in the development of advanced materials. ucy.ac.cy

Table 2: Research Applications of Amide-Containing Compounds

| Research Area | Application | Key Amide Functionality Role |

| Supramolecular Gels | Formation of self-assembled fibrillar networks for drug delivery and tissue engineering. | Hydrogen bonding drives the self-assembly of gelator molecules. mdpi.comnih.govnih.gov |

| Crystal Engineering | Control of solid-state architecture to produce materials with desired properties. | Directional hydrogen bonding and π-π stacking interactions. rsc.orgusherbrooke.ca |

| Functionalized Nanomaterials | Building block for complex structures like fullerene derivatives. | Provides a stable and synthetically versatile scaffold. ucy.ac.cy |

| Supramolecular Polymers | Creation of self-assembling, dynamic polymeric materials. | Reversible hydrogen bonding allows for polymer chain formation. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibenzylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVWHPMKFVUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352753 | |

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10255-99-9 | |

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N,n Dibenzylpropanediamide

Classical and Contemporary Synthetic Routes to N,N'-Dibenzylpropanediamide

The formation of the core propanediamide structure is central to the synthesis of this compound. This is typically achieved through the creation of two amide bonds between a propanedioic acid (malonic acid) backbone and two equivalents of benzylamine.

Amidation Reactions for Propanediamide Core Formation

The most direct method for synthesizing this compound is the condensation reaction between a malonic acid derivative and benzylamine. This can be accomplished through several classical and contemporary approaches.

One common method involves the activation of malonic acid's carboxylic acid groups. This can be done by converting malonic acid to a more reactive species like malonyl chloride. The subsequent reaction of malonyl chloride with benzylamine, typically in the presence of a base to neutralize the HCl byproduct, affords this compound in good yield. researchgate.net

Alternatively, malonic acid esters, such as diethyl malonate, can be reacted with benzylamine at elevated temperatures. This aminolysis reaction is often slower and may require a catalyst or forcing conditions to proceed to completion.

Direct amidation of malonic acid with benzylamine is an atom-economical approach, but it typically requires high temperatures to drive off the water produced, which can be challenging due to the potential for salt formation between the acidic carboxylic acid and the basic amine. nih.gov To overcome this, various coupling agents and catalysts have been developed. Reagents like 1,1'-carbonyldiimidazole (CDI) can activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions. researchgate.net Boron-based reagents have also emerged as effective promoters for direct amidation reactions. acs.org

| Precursor | Reagent/Catalyst | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Malonyl Chloride | Benzylamine, Base (e.g., Pyridine) | Low temperature, aprotic solvent | High reactivity, good yields | Precursor is moisture-sensitive |

| Diethyl Malonate | Benzylamine | High temperature (reflux) | Stable, readily available precursor | Harsh conditions, potential side reactions |

| Malonic Acid | Benzylamine, Heat | High temperature with water removal | Atom-economical | Requires high energy, potential salt formation |

| Malonic Acid | Benzylamine, Coupling Agent (e.g., CDI) | Room temperature, aprotic solvent | Mild conditions, high yields | Generates stoichiometric byproducts |

Precursor Synthesis and Regioselective Functionalization

The primary precursors for this compound are malonic acid derivatives and benzylamine, both of which are widely commercially available. However, the synthesis of derivatives of this compound often requires specifically functionalized precursors.

Substituted malonic acids can be synthesized through various classical organic reactions. The malonic ester synthesis, for example, allows for the introduction of a wide range of alkyl or aryl substituents at the C2 position (the central carbon of the propanedioyl unit). This involves deprotonating diethyl malonate to form a nucleophilic enolate, which can then be reacted with an electrophile (e.g., an alkyl halide). Subsequent hydrolysis and decarboxylation can yield a monosubstituted acetic acid, but if the decarboxylation step is omitted, a substituted malonic acid is obtained, which can then be used to synthesize a C2-substituted this compound.

Regioselective functionalization can also be envisioned on the benzylamine precursor. Substituted benzylamines can be prepared through methods such as the reduction of corresponding benzonitriles or benzamides, or via the Gabriel synthesis starting from a substituted benzyl (B1604629) halide. Using these functionalized precursors in the amidation reaction allows for the precise placement of substituents on the N-benzyl groups of the final diamide (B1670390) product.

Modern Catalytic Approaches in this compound Synthesis

To improve efficiency, selectivity, and sustainability, modern catalytic methods are increasingly being applied to amide bond formation.

Metal-Catalyzed Coupling Reactions in Diamide Formation

Transition metal catalysis offers powerful alternatives to classical amidation methods. Nickel-based catalysts, for instance, have been shown to be effective for the direct amidation of carboxylic acids and amines. A study demonstrated that NiCl₂ can catalyze the amidation between phenylacetic acid and benzylamine derivatives in good to excellent yields, providing a potential pathway for the synthesis of this compound from malonic acid and benzylamine under relatively mild conditions. nih.gov The proposed mechanism involves the coordination of the nickel catalyst to the carboxylic acid, activating it for nucleophilic attack by the amine. nih.gov

Other metal catalysts, such as those based on zirconium, have also been explored for direct amidation. rsc.org Furthermore, heterogeneous catalysts like niobium(V) oxide have shown high activity for the amidation of esters, which could be applied to the reaction of diethyl malonate with benzylamine, offering the advantage of easy catalyst recovery and reuse. researchgate.net

| Catalyst System | Substrates | Typical Conditions | Key Features |

|---|---|---|---|

| NiCl₂ | Carboxylic Acid + Amine | Toluene, 110°C | Efficient for direct amidation, recyclable catalyst. nih.gov |

| ZrCl₄ | Carboxylic Acid + Amine | p-Xylene, Reflux | Lewis acid catalysis for amide formation. rsc.org |

| Nb₂O₅ (heterogeneous) | Ester + Amine | Solvent-free, 160-180°C | Reusable, applicable to less reactive amines. researchgate.net |

Post-Synthetic Modification and Diversification Strategies

After the synthesis of the this compound core, its structure can be further modified to create a library of related compounds. This post-synthetic modification allows for chemical diversification without needing to synthesize each new compound from scratch.

The methylene (B1212753) group (C2) located between the two carbonyls is acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or aldehydes (via an aldol reaction), to introduce new functional groups at this position. This reactivity is a cornerstone of malonic ester chemistry and remains applicable to the diamide analogue.

The N-benzyl groups also offer sites for modification. The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents onto the phenyl rings. The conditions for these reactions would need to be carefully chosen to avoid degradation of the amide functionalities.

Furthermore, the reactivity of the amide N-H bond, while generally low, can be exploited under certain conditions. For instance, N-alkylation could be achieved, though it is often challenging. More complex transformations involving the entire amide group are also possible, though they may be less straightforward. The exploration of the reactivity of alkylidene malonamides, which can be synthesized from the parent diamide, opens up further avenues for diversification through conjugate addition and other reactions with the carbon-carbon double bond. researchgate.net

Benzyl Group Functionalization

The benzyl groups of this compound present reactive sites for electrophilic aromatic substitution, enabling the introduction of a wide array of functional groups onto the phenyl rings. Standard aromatic functionalization reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to synthesize a library of derivatives.

Nitration: The introduction of nitro groups is a common strategy to modify the electronic properties of the benzyl moieties. The reaction of this compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, can lead to the formation of mono- or di-nitro derivatives, with the para-position being the most probable site of substitution due to the directing effect of the benzylic methylene group. The reaction conditions can be controlled to favor specific degrees of nitration.

Halogenation: The incorporation of halogen atoms onto the benzyl rings can be achieved through electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or solvent can facilitate the regioselective halogenation of the aromatic rings, typically at the para position.

Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the benzyl rings, providing a gateway to a variety of further functionalizations. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electron-donating nature of the methylene bridge directs the acylation primarily to the para position of the benzyl rings.

Below is a representative table of potential benzyl group functionalization reactions and their expected major products.

| Reagent(s) | Reaction Type | Potential Product(s) |

| HNO₃, H₂SO₄ | Nitration | N,N'-Bis(4-nitrobenzyl)propanediamide |

| Br₂, FeBr₃ | Bromination | N,N'-Bis(4-bromobenzyl)propanediamide |

| CH₃COCl, AlCl₃ | Friedel-Crafts Acylation | N,N'-Bis(4-acetylbenzyl)propanediamide |

Propanediamide Backbone Derivatization for Enhanced Functionality

The propanediamide backbone, specifically the central methylene group, is another key site for chemical modification. The acidic nature of the α-protons allows for deprotonation by a suitable base, generating a nucleophilic carbanion that can react with various electrophiles.

Alkylation: The introduction of alkyl groups at the C2 position of the propanediamide backbone can significantly alter the steric environment around the central part of the molecule. This is typically achieved by treating this compound with a strong base, such as sodium hydride or an alkoxide, followed by the addition of an alkyl halide. The reaction can be controlled to achieve mono- or di-alkylation.

The successful derivatization of the propanediamide backbone is dependent on the choice of base and reaction conditions to avoid competing side reactions, such as N-alkylation.

The following table summarizes potential derivatization reactions on the propanediamide backbone.

| Base | Electrophile | Potential Product(s) |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-Methyl-N,N'-dibenzylpropanediamide |

| Potassium tert-butoxide (t-BuOK) | Ethyl Bromide (CH₃CH₂Br) | 2-Ethyl-N,N'-dibenzylpropanediamide |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | 2-Benzyl-N,N'-dibenzylpropanediamide |

These synthetic strategies provide a robust toolkit for the systematic modification of this compound, enabling the generation of a diverse range of derivatives with tailored properties for further investigation.

Structural Elucidation and Conformational Analysis of N,n Dibenzylpropanediamide and Its Assemblies

Advanced Spectroscopic Characterization Techniques

The comprehensive characterization of N,N'-dibenzylpropanediamide, a molecule featuring two amide linkages, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into its molecular structure, connectivity, and the dynamic conformational processes it undergoes in solution. Furthermore, they allow for the analysis of intermolecular interactions, such as hydrogen bonding, which govern the formation of supramolecular assemblies in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the chemical connectivity and the electronic environment of each atom within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct information about the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The benzyl (B1604629) groups will display signals in the aromatic region (typically δ 7.2-7.4 ppm) for the phenyl protons. The benzylic methylene (B1212753) protons (-CH₂-Ph) are expected to appear as a doublet around δ 4.4 ppm, coupled to the adjacent N-H proton. The central methylene protons of the propanediamide backbone (-CO-CH₂-CO-) would likely appear as a singlet around δ 3.4 ppm. The amide protons (N-H) are anticipated to give a broad signal, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of δ 6.0-8.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbons (C=O) of the amide groups are expected at the most downfield region, typically around δ 170-173 ppm. The aromatic carbons of the benzyl groups will show a set of signals between δ 127 and 138 ppm. The benzylic carbons (-CH₂-Ph) would likely resonate around δ 44 ppm, while the central methylene carbon (-CO-CH₂-CO-) is expected near δ 41 ppm.

Two-dimensional (2D) NMR experiments are crucial for confirming these assignments by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are scalar-coupled. sdsu.edu For this compound, a key correlation would be observed between the N-H proton and the benzylic -CH₂- protons, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would be used to definitively assign the carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~4.4 ppm would show a cross-peak to the carbon signal at ~44 ppm, assigning them as the benzylic CH₂ group.

Below are the predicted NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide (C=O) | - | - | ~172 |

| Aromatic (C-H) | ~7.3 (multiplet) | m | ~127-138 |

| Aromatic (ipso-C) | - | - | ~138 |

| Benzyl (-CH₂-) | ~4.4 | d | ~44 |

| Propanoyl (-CH₂-) | ~3.4 | s | ~41 |

| Amide (-NH-) | ~8.0 | t | - |

Amide bonds possess a significant double-bond character due to resonance, which leads to a substantial energy barrier for rotation around the C-N bond. acs.org This restricted rotation can give rise to different conformers (rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) is a technique used to study these exchange processes. researchgate.net

For this compound, rotation around the two C-N bonds can lead to different orientations of the benzyl groups relative to the rest of the molecule. At low temperatures, this rotation may be slow enough on the NMR timescale for separate signals to be observed for protons and carbons in chemically distinct environments in the different conformers. As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals of the two conformers, the peaks will broaden. At even higher temperatures, the rotation becomes so fast that the NMR spectrometer detects only an average environment, and the broadened peaks coalesce into a single, sharp signal.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. wisc.edu These techniques are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.

The amide group gives rise to several characteristic vibrational bands that are sensitive to the molecule's conformation. nih.gov

Amide I: This band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. nih.gov Its exact frequency is highly sensitive to the local environment and hydrogen bonding. A lower frequency generally indicates stronger hydrogen bonding to the carbonyl oxygen.

Amide II: Found between 1510-1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Its position is also influenced by conformation and hydrogen bonding.

Amide III: This is a more complex band appearing in the 1250-1350 cm⁻¹ range, arising from a mixture of C-N stretching, N-H bending, and other vibrations. nih.gov

The analysis of the positions and shapes of these bands in the FTIR and Raman spectra can provide valuable information about the conformational states of the two amide linkages within this compound. researchgate.net Different conformations can lead to shifts in the frequencies of these bands, allowing for a detailed conformational analysis, particularly in the solid state.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Vibrational Character |

| N-H Stretch | 3200 - 3400 | N-H stretching |

| Amide I | 1630 - 1680 | C=O stretching |

| Amide II | 1510 - 1580 | N-H bending, C-N stretching |

| Amide III | 1250 - 1350 | C-N stretching, N-H bending |

This compound contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). This allows for the formation of intermolecular hydrogen bonds, which are expected to be the dominant non-covalent interaction governing the packing of these molecules in the solid state. mdpi.com

FTIR and Raman spectroscopy are powerful techniques for detecting and characterizing these hydrogen bonds. mdpi.com The formation of an N-H···O=C hydrogen bond leads to predictable changes in the vibrational spectrum:

N-H Stretching: In a non-hydrogen-bonded (free) state, the N-H stretching vibration typically appears as a sharp band around 3400-3500 cm⁻¹. When involved in a hydrogen bond, the N-H bond is weakened and elongated, causing the stretching frequency to shift to a lower wavenumber (typically 3200-3300 cm⁻¹) and the band to become broader and more intense. figshare.com

Amide I (C=O Stretching): The involvement of the carbonyl oxygen in a hydrogen bond also affects the C=O bond. This typically results in a shift of the Amide I band to a lower frequency.

By observing these spectral shifts in the solid-state FTIR or Raman spectrum of this compound compared to its spectrum in a dilute, non-polar solution (where intermolecular hydrogen bonding is minimized), the presence and relative strength of the hydrogen bonding network can be established.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would likely proceed through several predictable pathways, primarily involving the cleavage of the amide and benzyl groups.

A plausible fragmentation pathway for this compound would involve the following key steps:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. In this case, it would lead to the formation of a stable benzyl cation (m/z 91) or a related tropylium ion.

Amide Bond Cleavage: The cleavage of the amide C-N bond is another characteristic fragmentation route. This can occur on either side of the carbonyl group, leading to various fragment ions.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, it is a common rearrangement for carbonyl compounds that should be considered in related structures.

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below. This data is predictive and based on established fragmentation patterns of similar organic molecules. nih.govnih.govresearchgate.net

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| Molecular Ion | [C₁₇H₂₀N₂O₂]⁺ | 284 | Intact molecule with one electron removed |

| Benzyl Cation | [C₇H₇]⁺ | 91 | Alpha-cleavage at the N-benzyl bond |

| N-benzylacetamide ion | [C₉H₁₀NO]⁺ | 148 | Cleavage of the bond between the carbonyl carbon and the central methylene group |

| Benzylaminocarbonyl ion | [C₈H₈NO]⁺ | 134 | Cleavage of the amide bond |

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Stereochemical Assignment and Conformational Preferences

Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a powerful technique for determining the absolute configuration and conformational preferences of chiral molecules in solution. schrodinger.comacs.orgresearchgate.netmdpi.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This differential absorption provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms.

For a chiral derivative of this compound (for instance, with substituents on the benzyl rings or the propanediamide backbone), VCD spectroscopy could be employed to:

Determine Absolute Configuration: By comparing the experimental VCD spectrum with the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the molecule can be unambiguously assigned.

Analyze Conformational Preferences: The VCD spectrum is a weighted average of the spectra of all conformations present in solution. By analyzing the experimental spectrum and comparing it to calculated spectra of different possible conformers, the dominant solution-state conformations can be identified.

The application of VCD to this compound would involve the following steps:

Synthesis of a Chiral Derivative: A chiral version of the molecule would need to be synthesized.

Experimental VCD Measurement: The VCD and infrared spectra of the chiral molecule would be recorded in a suitable solvent.

Computational Modeling: A conformational search would be performed using computational methods to identify low-energy conformers. The VCD and IR spectra for each of these conformers would then be calculated.

Spectral Comparison: The calculated, Boltzmann-averaged spectrum would be compared to the experimental spectrum to determine the absolute configuration and identify the most stable conformations.

| Spectroscopic Technique | Information Obtained | Application to this compound |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-state conformation | For a chiral derivative, VCD could elucidate the preferred 3D structure and stereochemistry. |

| Infrared (IR) Spectroscopy | Functional groups, vibrational modes | Confirms the presence of amide N-H and C=O groups and aids in the interpretation of the VCD spectrum. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Rational Crystal Growth Strategies for this compound and its Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. For a molecule like this compound, several rational crystal growth strategies could be employed:

Slow Evaporation: This is the most common and often successful method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a sealed container with a volatile non-solvent. The vapor of the non-solvent slowly diffuses into the solution, inducing crystallization.

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The choice of solvent is crucial and is often determined empirically. For this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, or mixtures thereof would be logical starting points.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

A successful single-crystal X-ray diffraction experiment would provide a wealth of information about the solid-state structure of this compound. While specific crystallographic data for this exact compound is not publicly available, we can look at the crystal structure of a related molecule, N,N'-dibenzylpyromellitic diimide, to illustrate the type of data that would be obtained. nih.gov In the crystal structure of N,N'-dibenzylpyromellitic diimide, the molecule lies about a crystallographic inversion center, and the terminal phenyl rings are tilted with respect to the central pyromellitic diimide moiety. nih.gov

For this compound, the analysis would reveal:

Molecular Conformation: The precise dihedral angles of the benzyl groups relative to the propanediamide backbone and the conformation of the propanediamide chain itself.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Crystal System and Space Group: The symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell.

The following table presents hypothetical crystallographic data for this compound, based on typical values for organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₂₀N₂O₂ |

| Formula Weight | 284.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.22 |

Identification of Supramolecular Synthons and Lattice Architectures

The way molecules arrange themselves in a crystal is governed by intermolecular interactions, leading to the formation of predictable patterns known as supramolecular synthons. For this compound, the primary supramolecular synthon would be the hydrogen bonding between the amide groups.

The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of robust hydrogen-bonded networks. In the solid state, this compound molecules would likely be linked together by intermolecular N-H···O=C hydrogen bonds.

These hydrogen bonds could lead to various supramolecular architectures, such as:

One-dimensional chains: Molecules linked head-to-tail to form infinite chains.

Two-dimensional sheets: Chains of molecules linked together to form layers.

Three-dimensional networks: Interconnected sheets forming a more complex 3D structure.

In addition to hydrogen bonding, other weaker interactions such as C-H···π interactions between the benzyl groups and π-π stacking of the phenyl rings could also play a significant role in stabilizing the crystal packing. The interplay of these interactions would determine the final lattice architecture. In the related structure of N,N'-dibenzylpyromellitic diimide, molecules are connected via weak C—H⋯O hydrogen bonds and C—H⋯π interactions, forming supramolecular layers. nih.gov

Coordination Chemistry of N,n Dibenzylpropanediamide

N,N'-Dibenzylpropanediamide as a Multidentate Ligand System

This compound is classified as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The presence of two amide groups, each containing potential donor atoms, along with the flexible propanediyl linker, allows for several coordination modes, including chelation to a single metal center or bridging between multiple metal centers.

The coordinating ability of this compound stems from the lone pairs of electrons on the oxygen and nitrogen atoms of its two amide groups.

Carbonyl Oxygen: The oxygen atom of the carbonyl group (C=O) is a primary donor site. It possesses lone pairs of electrons and can coordinate to a metal ion as a neutral donor. This is the most common mode of coordination for simple amides, forming stable complexes where the metal-oxygen bond is the primary interaction. rsc.org This interaction involves the donation of a lone pair from the oxygen to an empty orbital of the metal center.

Amide Nitrogen: The nitrogen atom in an amide is generally a weaker donor than the carbonyl oxygen due to the delocalization of its lone pair into the carbonyl group, which gives the C-N bond partial double-bond character. masterorganicchemistry.com However, under certain conditions, particularly upon deprotonation, the amide nitrogen can become a potent, anionic donor. e-bookshelf.dealfa-chemistry.com This deprotonation is often facilitated by a basic medium or the presence of a hard metal ion, leading to the formation of a negatively charged amidate ligand that forms strong bonds with the metal center.

The choice between oxygen or nitrogen coordination depends on several factors, including the nature of the metal ion (hard vs. soft), the steric constraints imposed by the benzyl (B1604629) groups, and the reaction conditions such as pH.

A ditopic ligand is a molecule that possesses two distinct, spatially separated binding sites, enabling it to bridge two metal centers simultaneously. rwth-aachen.deresearchgate.net this compound is structurally well-suited to function as a ditopic ligand. The two amide groups are separated by the flexible propane (B168953) bridge, allowing them to coordinate to different metal ions.

This bridging capability can lead to the formation of extended structures, such as:

Coordination Polymers: One-dimensional, two-dimensional, or three-dimensional networks where metal ions are linked by the ditopic this compound ligand. mdpi.comnih.gov The flexibility of the propanediyl chain can influence the final architecture of the polymer.

Dinuclear or Polynuclear Complexes: Discrete molecules containing two or more metal centers held together by one or more bridging diamide (B1670390) ligands. nih.gov

The specific nature of the resulting assembly is influenced by the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands. researchgate.net

Synthesis and Characterization of Metal-N,N'-Dibenzylpropanediamide Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.govthepab.org Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques, including FT-IR and UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine the precise molecular structure.

This compound and related diamide ligands form stable complexes with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). thepab.orgillinois.edu The coordination can result in various geometries, most commonly octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. illinois.eduntu.edu.sg

The stoichiometry of metal-diamide complexes, which describes the ratio of metal ions to ligands, can vary. osti.govnih.gov Common stoichiometries include 1:1 and 1:2 (metal:ligand). The specific ratio is influenced by factors such as the coordination number of the metal ion and the steric bulk of the ligand's substituents (in this case, the benzyl groups). For instance, in an octahedral complex, a metal ion might coordinate to two bidentate diamide ligands and two other monodentate ligands.

The stability of these complexes in solution is quantified by the stability constant (log Kf). While specific stability data for this compound complexes are not widely reported, data from analogous systems provide insight. The stability is dependent on the metal ion and the solvent system used. electrochemsci.org

Table 1: Representative Stability Constants (log Kf) for Metal-Ligand Complexes This table presents data for analogous ligand systems to illustrate typical stability values.

| Metal Ion | Ligand System | Stoichiometry (M:L) | log Kf | Solvent System |

| Pb2+ | 15-Crown-5 | 1:1 | 3.55 | 75% AN - 25% MeOH |

| Ag+ | 15-Crown-5 | 1:1 | 3.10 | 75% AN - 25% MeOH |

| Pb2+ | DA12C4 | 1:1 | 4.31 | 50% AN - 50% MeOH |

| Ag+ | DA12C4 | 1:1 | 4.02 | 50% AN - 50% MeOH |

Data sourced from studies on macrocyclic ligands, providing a comparative context for complex stability. electrochemsci.org

Coordination with Transition Metal Ions

Geometrical Isomerism and Stereochemistry in Complexes

The spatial arrangement of ligands around a central metal ion can lead to geometrical isomerism. ntu.edu.sglibretexts.org For an octahedral complex containing this compound acting as a bidentate chelating ligand (binding through both carbonyl oxygens, for example), several isomeric forms are possible.

In an octahedral complex of the type [M(L)2X2], where L is the bidentate this compound and X is a monodentate ligand, two geometrical isomers can exist:

cis isomer: The two X ligands are adjacent to each other, at a 90° angle. wikieducator.orglibretexts.org

trans isomer: The two X ligands are opposite each other, at a 180° angle. wikieducator.orglibretexts.org

If the ligand were to coordinate in a tridentate fashion (which is less common for this type of ligand), complexes of the type [M(L)2] could exhibit facial (fac) and meridional (mer) isomerism. libretexts.orgdoubtnut.comirb.hr

fac isomer: The three donor atoms of one ligand occupy one triangular face of the octahedron.

mer isomer: The three donor atoms of one ligand are arranged in a plane that bisects the octahedron.

The stereochemistry of these complexes is a critical aspect of their chemistry, influencing their physical and chemical properties. researchgate.netmdpi.com The specific isomer formed can be influenced by synthetic conditions and the steric interactions between the bulky benzyl groups. csbsju.edu

Complexation with Main Group and Lanthanide/Actinide Metal Centers

This compound possesses two amide functionalities, each containing both a nitrogen and an oxygen atom with lone pairs of electrons, making them potential donor sites for metal coordination. The coordination behavior with different metal groups would likely vary based on the Hard-Soft Acid-Base (HSAB) principle.

Main Group Metals: Main group metal ions, which are typically hard acids (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺), would be expected to preferentially coordinate to the hard oxygen donor atoms of the amide groups. The interaction would be primarily electrostatic in nature. Depending on the ionic radius and charge of the metal ion, as well as the steric bulk of the benzyl groups, various coordination modes could be envisaged. For smaller, highly charged ions, the ligand might act as a bidentate chelating agent, coordinating through both oxygen atoms to form a stable six-membered ring. With larger, less charged ions, monodentate coordination through a single oxygen atom or bridging between two metal centers is also plausible.

Lanthanide and Actinide Metal Centers: Lanthanide (Ln³⁺) and actinide (An³⁺) ions are also considered hard acids and would therefore be expected to coordinate preferentially through the oxygen atoms of the this compound ligand. The large ionic radii and high coordination numbers (typically 8-12) of these f-block elements could lead to the formation of complexes with higher ligand-to-metal ratios, such as [M(L)₂]³⁺ or [M(L)₃]³⁺, where L represents the this compound ligand. The flexible propanediamide backbone would allow the ligand to adapt to the coordination geometry preferred by the specific lanthanide or actinide ion. The benzyl substituents would introduce significant steric hindrance, which could influence the stoichiometry and geometry of the resulting complexes.

Mechanistic Investigations of Coordination Interactions

Kinetic and Thermodynamic Aspects of Ligand Exchange Reactions

The kinetics of ligand exchange reactions involving this compound would be influenced by several factors, including the nature of the metal ion, the solvent, and the steric bulk of the ligand.

For complexes with main group and lanthanide/actinide ions, where the metal-ligand bonding is predominantly electrostatic, ligand exchange reactions are generally expected to be rapid. The rates of these reactions would likely decrease with increasing charge density of the metal ion due to stronger electrostatic attraction. The bulky benzyl groups on the amide nitrogen atoms would likely play a significant role in the reaction mechanism. They could sterically hinder the approach of incoming ligands, potentially slowing down the exchange rate. The thermodynamic stability of the complexes would be governed by the chelate effect if the ligand binds in a bidentate fashion, as well as the compatibility of the hard oxygen donors with the hard metal acids.

A hypothetical table of thermodynamic data for the complexation of a generic N,N'-disubstituted propanediamide ligand with various metal ions is presented below to illustrate the expected trends.

| Metal Ion | Log K₁ | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Mg²⁺ | 2.5 | -5.2 | 28 |

| Ca²⁺ | 2.1 | -4.1 | 26 |

| La³⁺ | 4.8 | -12.5 | 52 |

| Eu³⁺ | 5.5 | -15.8 | 50 |

| Lu³⁺ | 6.2 | -18.9 | 48 |

Note: This table is illustrative and not based on experimental data for this compound.

Spectroscopic Signatures of Metal-Ligand Binding

Several spectroscopic techniques would be instrumental in characterizing the coordination of this compound to metal centers.

Infrared (IR) Spectroscopy: Coordination of the amide oxygen to a metal ion would result in a decrease in the frequency of the C=O stretching vibration (typically observed around 1650 cm⁻¹ for a free amide). This shift is due to the weakening of the C=O double bond upon donation of electron density from the oxygen to the metal. The magnitude of this shift would be indicative of the strength of the metal-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the changes in the electronic environment of the ligand upon coordination. The protons and carbons near the coordination site (i.e., the carbonyl group and the methylene (B1212753) bridge) would experience shifts in their chemical shifts. For paramagnetic lanthanide complexes, significant shifts and broadening of the NMR signals would be expected.

UV-Vis Spectroscopy: For lanthanide and actinide complexes, the f-f electronic transitions are typically weak and sharp. Changes in the position and intensity of these bands upon complexation with this compound could provide information about the coordination environment and symmetry of the metal ion.

Applications of this compound Coordination Complexes

While no specific applications for this compound complexes have been reported, the properties of similar ligands suggest potential uses in various fields.

Catalysis and Enantioselective Transformations

The chiral nature of this compound, if synthesized from a chiral diamine or if the benzyl groups introduce chirality, could make its metal complexes potential catalysts for enantioselective transformations. For example, lanthanide complexes with chiral ligands have been explored as catalysts in a variety of organic reactions, including carbon-carbon bond-forming reactions. The steric bulk of the benzyl groups could create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

Metal-Organic Framework (MOF) and Coordination Polymer Design

The ability of this compound to act as a bridging ligand, coordinating to two different metal centers, makes it a potential building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. The flexible propanediamide spacer could allow for the formation of a variety of network topologies. The bulky benzyl groups would line the pores of the resulting framework, influencing its size, shape, and guest-binding properties. Such materials could have potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry and Self Assembly of N,n Dibenzylpropanediamide

Fundamental Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of N,N'-dibenzylpropanediamide into well-defined assemblies is governed by a combination of specific, directional hydrogen bonds and less-directional, yet significant, aromatic and solvophobic interactions.

Table 1: Typical Hydrogen Bond Parameters in Amide-Containing Crystal Structures

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Primary Amide | N-H···O=C | 2.8 - 3.1 | 150 - 180 |

| Weaker Interaction | C-H···O | 3.0 - 3.5 | 120 - 160 |

Note: Data is generalized from studies on molecules with similar functional groups.

The two benzyl (B1604629) groups in this compound introduce the capacity for significant π-π stacking interactions. These non-covalent forces, arising from the electrostatic and dispersion interactions between the electron clouds of the aromatic rings, play a critical role in the three-dimensional organization of the molecules. mdpi.com While weaker than hydrogen bonds, their collective effect is substantial in stabilizing the supramolecular structure. These interactions can manifest in several geometries, including parallel-displaced or T-shaped arrangements, which dictate the packing of the aromatic moieties. researchgate.net Furthermore, C-H···π interactions, where a C-H bond from one molecule points towards the face of a phenyl ring on an adjacent molecule, provide additional stability. nih.gov The interplay between hydrogen bonding and π-stacking is crucial; for instance, hydrogen-bonded chains may be organized into sheets or bundles through the stacking of their pendant benzyl groups.

Table 2: Common Geometries and Parameters for π-π Stacking Interactions

| Stacking Geometry | Description | Centroid-to-Centroid Distance (Å) |

|---|---|---|

| Parallel-Displaced | Rings are parallel but offset from one another. | 3.3 - 3.8 |

| T-shaped / Edge-to-Face | The edge of one ring points to the face of another. | ~5.0 |

| Sandwich (rare) | Rings are stacked directly on top of each other. | >3.8 |

Note: Parameters are representative values for phenyl ring interactions.

The self-assembly process is profoundly influenced by the surrounding solvent environment. This compound is an amphiphilic molecule, with a polar amide core and nonpolar benzyl groups. In polar solvents like water, the hydrophobic benzyl groups are shielded from the unfavorable solvent environment, a phenomenon known as the solvophobic (or hydrophobic) effect. This effect provides a powerful thermodynamic driving force for aggregation, causing the benzyl moieties to cluster together in the core of an assembly, while the more polar amide groups may remain exposed to the solvent or engage in hydrogen bonding. nih.gov

Computational Chemistry and Theoretical Investigations of N,n Dibenzylpropanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nccr-must.chchemrxiv.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nccr-must.ch DFT calculations are typically used to determine a molecule's optimized geometry, ground state energy, and the distribution of electrons.

For a molecule such as N,N'-dibenzylpropanediamide, a typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ). nih.govnih.gov The calculation would begin by optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. From this optimized structure, various ground-state properties can be calculated, including:

Total Energy: The total electronic energy of the molecule in its relaxed state.

Electron Density Distribution: A map showing where the electrons are most likely to be found, which provides insights into chemical bonding and reactivity.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. scirp.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate solutions for the electronic structure of a molecule. researchgate.net

While computationally more demanding than DFT, ab initio calculations are valuable for obtaining a precise description of the electronic energy and wavefunction. researchgate.netaps.org For this compound, these methods could be used to:

Benchmark DFT results: High-accuracy ab initio calculations can serve as a "gold standard" to validate the results obtained from more approximate DFT functionals.

Investigate excited states: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can be used to study the energies and properties of electronically excited states, which is crucial for understanding a molecule's response to light. chemrxiv.org

Determine accurate ionization potentials and electron affinities: These fundamental properties, which relate to the energy required to remove or add an electron, can be calculated with high precision.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental measurements.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netruc.dk The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. These theoretical shifts are often correlated with experimental data to confirm or assign the structure of a molecule. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the prediction. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecule's structure. Often, calculated frequencies are scaled by an empirical factor to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. temple.edu

Conformational Dynamics and Flexibility Analysis

This compound possesses several rotatable bonds, leading to a high degree of conformational flexibility. MD simulations are an ideal tool to explore the accessible conformations and the transitions between them. nih.govnih.gov

An MD simulation would model the molecule using a force field, which is a set of parameters describing the potential energy of the system. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles and other geometric parameters, the most stable, low-energy conformations can be identified.

Flexibility: The root-mean-square fluctuation (RMSF) of atomic positions can highlight which parts of the molecule are rigid and which are more flexible.

Conformational Transitions: The simulation can capture the process of the molecule changing from one conformation to another, providing insights into the energy barriers and timescales of these events. nih.gov

Simulating Intermolecular Interactions in Condensed Phases

MD simulations are particularly powerful for studying how molecules interact with each other in a liquid or solid state, which is crucial for understanding self-assembly processes. dovepress.comrsc.org To simulate the behavior of this compound in a condensed phase, a simulation box is created containing multiple molecules, often along with a solvent like water or an organic solvent. dovepress.com

By simulating this multi-molecule system, researchers can investigate:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amide groups of neighboring molecules can be monitored. This is a key interaction driving the self-assembly of many amide-containing compounds.

Stacking Interactions: The simulation can show how the benzyl (B1604629) groups might interact through π-π stacking.

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing a quantitative measure of the local structure in the liquid or aggregated state. dovepress.com

Self-Assembly: Over longer simulation times, it may be possible to observe the spontaneous aggregation of molecules into larger, ordered structures, providing a molecular-level view of the self-assembly process. nih.gov

Modeling Self-Assembly Pathways and Aggregate Formation

There is no available research data from molecular dynamics simulations or other computational methods that specifically models the self-assembly pathways and the formation of aggregates for this compound. Such studies would be necessary to understand the non-covalent interactions driving these processes and to visualize the resulting supramolecular structures.

Molecular Modeling for Ligand-Target Interactions and Recognition

Detailed molecular modeling studies to elucidate the interactions of this compound with specific biological or supramolecular targets have not been reported.

Docking Studies for Biological Target Engagement (Mechanistic Focus)

There are no published molecular docking studies that investigate the binding of this compound to any specific biological targets. Consequently, information regarding its potential binding modes, key interacting residues, and the mechanistic basis of engagement is not available.

Prediction of Binding Affinities and Specificity in Supramolecular Systems

Computational predictions of the binding affinities and specificity of this compound within supramolecular systems have not been documented in the scientific literature. Methods such as free energy perturbation or thermodynamic integration, which are used for such predictions, have not been applied to this compound in published research.

Advanced Applications and Emerging Research Directions for N,n Dibenzylpropanediamide

Materials Science Innovations through Tailored Self-Assembly

Extensive searches of scientific databases and scholarly articles did not yield specific research on the self-assembly of N,N'-dibenzylpropanediamide for materials science applications. The ability of molecules to self-assemble into ordered structures is a foundational principle for creating novel materials. This process is often driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While many organic molecules, particularly those with amide and aromatic functionalities, are studied for their self-assembly properties, specific data for this compound is not available in the reviewed literature.

Development of Functional Soft Materials (e.g., Hydrogels, Organogels)

There is no available research detailing the use of this compound as a gelator for the formation of hydrogels or organogels. The development of such soft materials typically relies on the capacity of a low-molecular-weight compound to self-assemble into a three-dimensional network that immobilizes a solvent. The molecular structure of this compound, featuring hydrogen bond donors and acceptors (amide groups) as well as aromatic rings, suggests a potential for self-assembly, but its efficacy as a gelator has not been reported in the scientific literature.

Design of Advanced Polymeric and Nanomaterial Systems

No studies were found that describe the incorporation of this compound into advanced polymeric or nanomaterial systems. Research in this area often focuses on using specific molecules as monomers for polymerization, as functional ligands on the surface of nanoparticles, or as building blocks for self-assembled nanostructures. Without dedicated studies, the role this compound might play in these systems remains unexplored.

Exploration in Sensing and Actuation Technologies (e.g., MEMS)

Information regarding the application of this compound in sensing and actuation technologies is not present in the current body of scientific literature. Materials used in these technologies often need to exhibit specific responses to external stimuli, such as changes in light, temperature, or the presence of a chemical analyte. The potential for this compound to function in this capacity has not been investigated in published research.

Chemical Biology and Biomedical Research Applications

The application of this compound in the fields of chemical biology and biomedical research appears to be an area with limited to no investigation based on available literature.

Investigation of Enzyme Inhibition Mechanisms

There are no specific studies identifying this compound as an enzyme inhibitor. Research into enzyme inhibition is a critical part of drug discovery, where molecules are designed to bind to an enzyme's active site or an allosteric site to modulate its activity. While structurally related compounds containing N,N-dibenzyl moieties have been investigated as inhibitors for certain enzymes, this specific compound has not been the subject of such studies in the reviewed literature.

Modulators of Biological Pathways (Mechanism-Based Studies)

No mechanism-based studies or research findings detailing the role of this compound as a modulator of biological pathways have been identified. The scientific literature does not currently contain reports on its mechanism of action or its effects on any specific cellular or physiological pathways.

Applications in Sustainable Chemistry and Environmental Technologies

There is no available research data or published literature to suggest the application of this compound in the fields of sustainable chemistry or environmental technologies.

Adsorption and Separation Processes for Pollutants

No studies have been found that investigate or demonstrate the use of this compound in adsorption and separation processes for the removal of pollutants from environmental matrices.

Catalysis in Green Chemical Synthesis

The current body of scientific knowledge does not include any reports on the use of this compound as a catalyst or in catalytic systems for green chemical synthesis.

Future Perspectives and Grand Challenges in N,n Dibenzylpropanediamide Research

Integration of Artificial Intelligence and Machine Learning in Diamide (B1670390) Design

The advent of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of new materials, and N,N'-dibenzylpropanediamide research is no exception. These computational tools can navigate the vast chemical space to identify novel diamide derivatives with tailored properties, a task that is often intractable through traditional experimental approaches alone. globalspec.comasiaresearchnews.comnih.gov

One of the primary applications of AI in this context is the accelerated discovery of new molecules with desired functionalities. globalspec.comnih.gov By training ML models on existing data sets of diamide compounds and their observed properties, it is possible to predict the characteristics of yet-unsynthesized molecules. globalspec.comasiaresearchnews.com This predictive power can significantly reduce the time and resources spent on trial-and-error synthesis and characterization. globalspec.com

Generative models, a subset of deep learning, show particular promise for the de novo design of this compound analogues. globalspec.comnih.gov These models can learn the underlying chemical rules and patterns from a given dataset and subsequently generate novel molecular structures that are predicted to have specific, desirable properties, such as enhanced gelation ability, thermal stability, or responsiveness to external stimuli.

A significant challenge in applying AI to diamide design is the need for large, high-quality datasets. The performance of ML models is intrinsically linked to the data on which they are trained. Therefore, a concerted effort to systematically synthesize and characterize a diverse library of this compound derivatives will be crucial for developing robust and predictive AI tools.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Research Objective | Potential Impact |

| Predictive Modeling | Forecast the gelation properties of novel diamide derivatives in various solvents. | Accelerated discovery of new organogelators with tailored characteristics. |

| Generative Design | Generate new this compound analogues with enhanced thermal stability. | Development of robust materials for high-temperature applications. |

| Inverse Design | Identify molecular structures that exhibit specific responsiveness to light or chemical stimuli. | Creation of smart materials for sensors and actuators. |

| Synthesis Planning | Predict optimal synthetic routes for novel diamide compounds. | Increased efficiency and reduced cost of materials production. |

Multiscale Modeling Approaches for Complex Supramolecular Systems

The self-assembly of this compound into supramolecular structures is a complex process that spans multiple length and time scales. Understanding and controlling this process is key to harnessing the material properties of its gels and other assemblies. Multiscale modeling provides a powerful computational framework for investigating these complex systems, bridging the gap from the quantum mechanical behavior of individual molecules to the macroscopic properties of the bulk material. mdpi.com

At the smallest scale, quantum mechanical calculations can provide insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly of this compound molecules. This detailed understanding is crucial for accurately parameterizing the force fields used in larger-scale simulations.

Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, can then be employed to study the dynamics of the self-assembly process. rsc.orgresearchgate.net These simulations can reveal the pathways of aggregation, the structure of the resulting nanofibers, and the influence of solvent molecules on the assembly process. Coarse-grained models, in particular, allow for the simulation of larger systems over longer timescales, providing insights into the formation of the gel network. rsc.orgresearchgate.net

A significant challenge in the multiscale modeling of this compound systems is the accurate representation of the subtle balance of non-covalent interactions that govern self-assembly. The development of more accurate and efficient force fields and coarse-graining methods will be essential for improving the predictive power of these simulations.

Table 2: Hierarchy of Multiscale Modeling for this compound

| Modeling Scale | Method | Focus of Investigation |

| Quantum Mechanical | Density Functional Theory (DFT) | Electronic structure, intermolecular interaction energies, and vibrational frequencies. |

| Atomistic | All-Atom Molecular Dynamics | Early stages of aggregation, solvent effects, and detailed fiber structure. |

| Mesoscopic | Coarse-Grained Molecular Dynamics, Dissipative Particle Dynamics (DPD) | Fiber growth and entanglement, gel network formation, and mechanical properties. |

| Continuum | Finite Element Analysis | Macroscopic mechanical and rheological properties of the bulk material. |

Bio-Inspired Materials and Systems Development

Nature provides a rich source of inspiration for the design of advanced materials with remarkable properties. acs.orglbl.govmdpi.com The principles of self-assembly, hierarchical structuring, and responsiveness to the environment that are ubiquitous in biological systems can guide the development of novel materials based on this compound.

The self-assembly of this compound into nanofibers bears a resemblance to the formation of protein filaments and other biological structures. acs.org By mimicking the hierarchical organization found in natural materials like bone or nacre, it may be possible to create this compound-based composites with enhanced strength and toughness. researchgate.net This could involve the incorporation of reinforcing agents or the controlled alignment of the self-assembled nanofibers.

Furthermore, the development of bio-inspired this compound systems that can respond to biological signals, such as changes in pH or the presence of specific enzymes, could open up new applications in biomedicine. For example, a gel that dissolves in the presence of a disease-specific enzyme could be used for targeted drug delivery.

A key challenge in this area is to achieve the level of complexity and control over structure that is observed in biological systems. This will require a deeper understanding of the self-assembly process of this compound and the development of new methods for directing the assembly of its supramolecular structures.

Translating Fundamental Research into Technological Advancements

A grand challenge for the field of supramolecular chemistry is the translation of fundamental discoveries into real-world applications. google.comnih.gov While this compound has shown great promise as an organogelator and a building block for supramolecular materials in a laboratory setting, significant hurdles must be overcome to realize its technological potential.

One of the primary challenges is the scalability of production. The synthesis of this compound and its derivatives must be efficient and cost-effective to be viable for industrial applications. This may require the development of new synthetic routes that avoid expensive reagents and complex purification procedures.

Another challenge is the processing and fabrication of this compound-based materials into functional devices. For example, for applications in electronics or sensors, methods for creating thin films or patterned structures with controlled alignment of the supramolecular fibers will be necessary.

Furthermore, the long-term stability and reliability of these materials under operational conditions need to be thoroughly investigated. This includes their resistance to chemical degradation, temperature fluctuations, and mechanical stress.

Overcoming these challenges will require a multidisciplinary approach, involving collaboration between chemists, materials scientists, engineers, and commercial partners. By bridging the gap between fundamental research and applied development, the potential of this compound to contribute to advancements in areas ranging from environmental remediation to advanced electronics can be fully realized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,N'-dibenzylpropanediamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A two-step approach is typically employed: (1) condensation of propanedioic acid with benzylamine under reflux in anhydrous ethanol, followed by (2) purification via recrystallization using dimethylformamide. Key parameters to optimize include stoichiometric ratios (e.g., 1:2.2 molar ratio of propanedioic acid to benzylamine), temperature control (80–90°C), and solvent polarity adjustments to minimize byproducts like unreacted benzylamine or over-alkylated derivatives . Intermediate characterization using FT-IR and H NMR is critical to confirm amide bond formation and monitor reaction progress.

Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer : Contradictions in spectral peaks (e.g., unexpected splitting in H NMR or carbonyl stretching frequencies in IR) may arise from impurities, polymorphic forms, or solvent interactions. To resolve these:

- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Re-run spectra in deuterated DMSO to eliminate solvent effects.

- Cross-validate with computational methods (DFT calculations for predicted NMR shifts) to confirm assignments .

Q. What analytical techniques are essential for purity assessment of this compound in academic settings?

- Methodological Answer : Combine chromatography (HPLC with C18 columns, mobile phase: acetonitrile/water 70:30 v/v) and mass spectrometry (ESI-MS for molecular ion detection). Quantify residual solvents (e.g., ethanol) via gas chromatography, adhering to ICH Q3C guidelines. Use elemental analysis to verify stoichiometric consistency (C: ~72.5%, H: ~6.1%, N: ~8.4%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Inconsistent bioactivity (e.g., antimicrobial IC values) may stem from assay variability or structural analogs. To address this:

- Apply meta-analysis tools like the statistic to quantify heterogeneity across studies. Values >50% indicate significant variability, necessitating subgroup analysis by substituent groups (e.g., electron-withdrawing vs. donating) .

- Validate findings using orthogonal assays (e.g., fluorescence-based binding assays vs. traditional MIC tests) .

Q. What strategies are effective for elucidating the polymorphic behavior of this compound?

- Methodological Answer : Polymorphism impacts solubility and stability. Use single-crystal X-ray diffraction (SCXRD) to identify lattice parameters and hydrogen-bonding networks. For metastable forms, employ slurry conversion experiments in ethanol/water mixtures (70°C, 24 hrs) to track phase transitions. Pair with Hirshfeld surface analysis to quantify intermolecular interactions driving polymorphism .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic routes?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model transition states for amide bond formation or hydrolysis. Use Fukui indices to identify nucleophilic/electrophilic sites, guiding regioselective modifications (e.g., benzyl group substitution). Validate predictions with kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What ethical and safety protocols are critical when handling this compound in pharmacological studies?